molecular formula C11H14ClNO B309653 N-(3-chlorophenyl)-2-methylbutanamide

N-(3-chlorophenyl)-2-methylbutanamide

Cat. No.: B309653
M. Wt: 211.69 g/mol
InChI Key: QGDDACIXDNBGJE-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-methylbutanamide is an amide derivative featuring a 3-chlorophenyl group attached to a 2-methylbutanamide backbone. The 3-chloro substituent on the phenyl ring introduces electron-withdrawing effects, which may influence electronic distribution, solubility, and interactions with biological targets. The 2-methylbutanamide chain contributes to lipophilicity, affecting bioavailability and metabolic stability.

Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-methylbutanamide

InChI

InChI=1S/C11H14ClNO/c1-3-8(2)11(14)13-10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

QGDDACIXDNBGJE-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC(=CC=C1)Cl

Canonical SMILES

CCC(C)C(=O)NC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects on the Phenyl Ring

N-(2-Chlorophenyl)-2-methylbutanamide (CAS 349576-44-9)
  • Structure : Chloro substituent at the ortho (2-) position instead of meta (3-).
  • Molecular Formula: C₁₁H₁₄ClNO; Molecular Weight: 211.69 g/mol .
  • This positional change could alter dipole moments and crystal packing, affecting solubility and melting points.
N-(4-Chlorophenyl)-3-methylbutanamide Analogs
  • Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide ().
  • Structure : 4-Chlorophenyl group with a pyridine-methyl substituent on the amide nitrogen.
  • Molecular Weight : 302.79 g/mol; Activity : Demonstrated antifungal efficacy against Botrytis cinerea and Colletotrichum gossypii .
  • Implications : The para-chloro substituent may enhance electronic effects for target binding, while the pyridine group introduces hydrogen-bonding capability, improving target engagement.

Functional Group Modifications

N-(3-Chlorophenyl)-2-sulfanylacetanilide ()
  • Structure : Replaces the 2-methylbutanamide chain with a sulfanylacetamide group.
  • Synthesis : Derived from 3-chloroaniline and 2-sulfanylacetic acid (93% yield).
  • Properties : The thiol (-SH) group increases reactivity, enabling metal coordination or disulfide bond formation, which may enhance antimicrobial or chelating activity .
2-(1H-Benzo[d]imidazol-2-ylthio)-N-(3-chlorophenyl)acetamide ()
  • Structure : Incorporates a benzimidazole-thio moiety.
  • This structural complexity may broaden pharmacological applications, such as antiparasitic or anticancer activity .

Chain Length and Branching Effects

N-(3-Chloro-2-methylphenyl)-4-phenylbutanamide (CAS 430464-38-3)
  • Structure : 4-Phenylbutanamide chain with a 3-chloro-2-methylphenyl group.
  • Molecular Formula: C₁₇H₁₈ClNO; Molecular Weight: 287.78 g/mol .
  • Implications : The elongated 4-phenylbutanamide chain increases hydrophobicity (higher logP), likely enhancing membrane permeability but reducing aqueous solubility.
N-(3-Methylphenyl)-2-phenylbutanamide (CAS 349088-59-1)
  • Structure : Replaces chloro with methyl and adds a phenyl group to the butanamide.
  • Molecular Weight : 253.34 g/mol .
  • Implications : The methyl group reduces electron-withdrawing effects, while the phenylbutanamide chain may sterically hinder target interactions, altering selectivity.
N-(3-Chlorophenyl)naphthyl Carboxamide ()
  • Structure : Naphthyl group instead of methylbutanamide.
  • Activity: Exhibited superior binding to inflammatory targets (FLT1, NOS3) compared to aspirin, attributed to its high softness energy (HOMO-LUMO gap analysis) .
  • Implications : The naphthyl group enhances π-π interactions, improving affinity for hydrophobic binding pockets.
Antifungal Analogs ()
  • Example : N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide.
  • Activity : Inhibited fungal growth via hydrogen-bonding interactions stabilized by its crystal structure .

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